molecular formula C14H19Cl2NO3 B13356687 (S)-tert-Butyl 3-(3,4-dichlorophenyl)-1-hydroxypropan-2-ylcarbamate

(S)-tert-Butyl 3-(3,4-dichlorophenyl)-1-hydroxypropan-2-ylcarbamate

Cat. No.: B13356687
M. Wt: 320.2 g/mol
InChI Key: IJGQDOXDMWLOHD-JTQLQIEISA-N
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Description

tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropan-2-yl chain, which is further substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:

    Formation of the Hydroxypropan-2-yl Intermediate: The initial step involves the preparation of the hydroxypropan-2-yl intermediate. This can be achieved through the reaction of an appropriate epoxide with a nucleophile under basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The hydroxypropan-2-yl intermediate is then reacted with a 3,4-dichlorophenyl halide in the presence of a base to introduce the 3,4-dichlorophenyl group.

    Carbamate Formation: The final step involves the reaction of the resulting intermediate with tert-butyl isocyanate to form the desired tert-butyl carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the dichlorophenyl group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a deoxygenated product.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
  • Studied for its role in the synthesis of bioactive compounds with potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The 3,4-dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, leading to increased specificity and potency.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 3,4-dichlorophenyl group in tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate imparts unique chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
  • The combination of the hydroxypropan-2-yl chain and the carbamate group provides versatility in chemical modifications and applications.

Properties

Molecular Formula

C14H19Cl2NO3

Molecular Weight

320.2 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1

InChI Key

IJGQDOXDMWLOHD-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO

Origin of Product

United States

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